ACE Inhibition: L-Aspartyl-L-phenylalanine Exhibits >90-Fold Greater Potency than Aspartame
L-Aspartyl-L-phenylalanine is a moderate inhibitor of angiotensin-converting enzyme (ACE) purified from rabbit lung, with a Ki of 11 ± 2 µM [1]. In contrast, the parent compound aspartame (L-aspartyl-L-phenylalanine methyl ester) and its diketopiperazine degradation product are weak inhibitors with Ki values greater than 1 mM (i.e., >1000 µM) [1]. This represents a >90-fold difference in inhibitory potency, underscoring that the demethylated metabolite is the principal active species for this off-target pharmacological effect.
| Evidence Dimension | ACE Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | 11 ± 2 µM |
| Comparator Or Baseline | Aspartame (methyl ester): Ki > 1 mM ( >1000 µM) |
| Quantified Difference | >90-fold greater potency |
| Conditions | ACE purified from rabbit lungs; in vitro enzyme inhibition assay |
Why This Matters
Researchers studying aspartame metabolism or screening for ACE modulators must source L-aspartyl-L-phenylalanine specifically, as aspartame itself is a negligible contributor to this biological activity.
- [1] Galardy RE, et al. A metabolite of aspartame inhibits angiotensin converting enzyme. Biochem Biophys Res Commun. 1985;128(2):981-986. View Source
